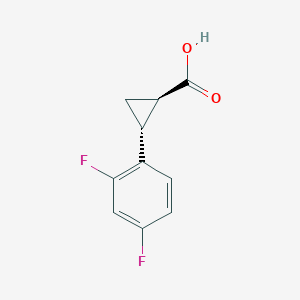

(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,2R)-2-(2,4-Difluorophenyl) cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H8F2O2. Its average mass is 198.166 Da and its monoisotopic mass is 198.049240 Da .

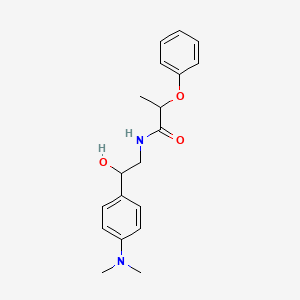

Molecular Structure Analysis

The molecular structure of “(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid” consists of a cyclopropane ring with a carboxylic acid group and a 2,4-difluorophenyl group attached . For a more detailed analysis, a structural similarity analysis could be performed .

Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Green Chemistry

A practical enzymatic process for preparing chiral intermediates, like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, showcases the potential of biocatalysis in synthesizing compounds related to (1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid. This process is highlighted for its green, environmentally sound approach with high productivity, indicating its utility in the industrial synthesis of related compounds (Guo et al., 2017).

Deoxyfluorination of Carboxylic Acids

Research on the deoxyfluorination of carboxylic acids using CpFluor to afford various acyl fluorides demonstrates an efficient method for transforming (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids. This technique could be relevant for modifying (1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid or similar structures to enhance their reactivity or bioavailability (Wang et al., 2021).

Cyclopropane Analogues of Amino Acids

The synthesis and resolution of constrained cyclopropane analogues of phenylalanine present a methodology potentially applicable to the stereoselective synthesis of (1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid derivatives. These methods could be useful for producing optically pure compounds on a multigram scale for pharmaceutical applications (Jiménez et al., 2001).

Medicinal Chemistry and Drug Design

The development of cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine underscores the importance of cyclopropane motifs in drug design. This research points to the versatility of cyclopropane-containing compounds, like (1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid, in medicinal chemistry for creating more effective pharmaceutical agents (Kazuta et al., 2002).

Synthetic Methodologies

Investigations into the palladium(0) catalyzed nucleophilic substitutions of alkenylcyclopropyl esters and the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes reveal sophisticated synthetic strategies that could be adapted for creating derivatives of (1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid. These methodologies enable the construction of complex molecular architectures, potentially useful in synthesizing novel compounds with enhanced pharmacological properties (Stolle et al., 1992); (Denton et al., 2007).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,2R)-2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXLAIOPAHDAFN-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(sec-butyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2705553.png)

![9-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2705554.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2705555.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2705557.png)

![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)

![6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2705567.png)